N,N-Didesmethyl Diltiazem-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

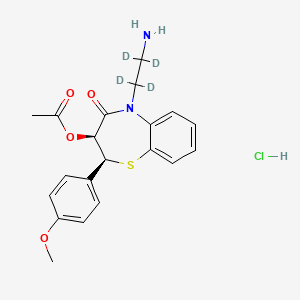

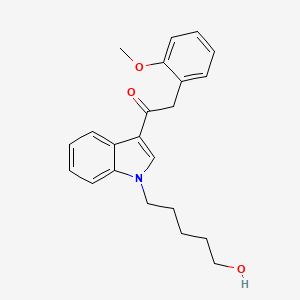

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is the labelled analogue of N,N-Didesmethyl Diltiazem Hydrochloride, which is a metabolite of Diltiazem . It is an off-white solid that is slightly soluble in methanol .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C20H18D4N2O4S.HCl, and its molecular weight is 426.95 . The IUPAC name is [(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride .Physical and Chemical Properties Analysis

This compound is an off-white solid . It is slightly soluble in methanol . The molecular formula is C20H18D4N2O4S.HCl, and the molecular weight is 426.95 .Aplicaciones Científicas De Investigación

Aplicaciones farmacocinéticas

“N,N-Didesmethyl Diltiazem-d4 Hydrochloride” se utiliza en estudios farmacocinéticos. Un estudio realizado por Rajeev Kumar Gupta y Anand Chaurasiya en la MJRP University y Millennium College of Pharmacy desarrolló un método para realizar un estudio de estabilidad de diltiazem y sus metabolitos en plasma humano . El método se aplicó para la cuantificación de diltiazem y sus dos principales metabolitos N-desmetil diltiazem y desacetil diltiazem en plasma humano . El límite inferior de cuantificación fue de 0,93 ng/mL, 0,24 ng/mL y 0,15 ng/mL para diltiazem, N-desmetil diltiazem y desacetil diltiazem, respectivamente . Las muestras de plasma tamponadas con 1% de solución de NaF 0,1 M fueron capaces de limitar la degradación de diltiazem a desacetil diltiazem durante períodos de almacenamiento más largos a -70 °C .

Aplicaciones de tratamiento médico

Los geles de clorhidrato de diltiazem, que pueden contener “this compound”, se han utilizado para el tratamiento de la fisura anal crónica (CAF) . El tratamiento para CAF ha experimentado una transformación en los últimos años, pasando de lo quirúrgico a lo médico . Ambos enfoques comparten el objetivo común de reducir el espasmo del esfínter anal . La relajación del músculo liso parece ser una forma novedosa por la que más del 60% de los pacientes pueden curarse con el uso tópico de los agentes .

Mecanismo De Acción

Target of Action

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterium-labeled analogue of N,N-Didesmethyl Diltiazem Hydrochloride As it is a metabolite of diltiazem , it is likely to share similar targets, which are primarily voltage-dependent L-type calcium channels.

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N,N-Didesmethyl Diltiazem-d4 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of drug development and metabolic research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calcium channels, similar to its parent compound, Diltiazem. The nature of these interactions involves the inhibition of calcium influx into cells, which can affect various cellular processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with calcium channels. By inhibiting these channels, the compound reduces calcium influx into cells, which in turn affects various downstream signaling pathways. This inhibition can lead to the modulation of enzyme activity and changes in gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that deuterated compounds, like this compound, tend to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can result in differences in the long-term effects on cellular function observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating calcium signaling pathways. At higher doses, it could potentially cause toxic or adverse effects due to excessive inhibition of calcium influx. Threshold effects and dose-dependent responses are important considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and clearance from the body. The deuterium labeling allows researchers to study the metabolic flux and changes in metabolite levels, providing insights into the compound’s pharmacokinetics and metabolic profiles .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall pharmacological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-TYKXSTGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride](/img/no-structure.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)